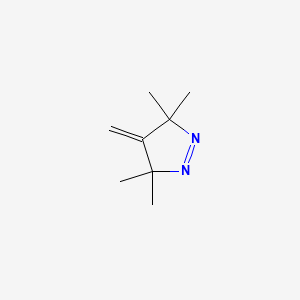
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester is a complex organic compound with a unique structure that includes a quinolizine core
Vorbereitungsmethoden
The synthesis of 4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolizine core, followed by the introduction of the phenylmethyl group and the esterification of the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinolizine core or other functional groups.
Substitution: This reaction can replace certain groups within the molecule with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester can be compared with other similar compounds, such as:
4-Oxo-3-phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid: Lacks the dimethyl ester groups.
3-Phenylmethyl-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester: Lacks the oxo group.
4-Oxo-4H-quinolizine-1,2-dicarboxylic acid dimethyl ester: Lacks the phenylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H17NO5 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
dimethyl 3-benzyl-4-oxoquinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H17NO5/c1-25-19(23)16-14(12-13-8-4-3-5-9-13)18(22)21-11-7-6-10-15(21)17(16)20(24)26-2/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
JKJQSSHJRATRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC=CN2C(=O)C(=C1C(=O)OC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)

![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
